N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide
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Description
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, similar compounds have been found to exhibit antioxidant properties and inhibit enzymes like lipoxygenase (LOX), which plays a crucial role in the metabolism of arachidonic acid . .
Result of Action
Similar compounds have been found to exhibit antioxidant and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The compound’s interaction with lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, it has shown antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to affect the expression of genes involved in oxidative stress response and inflammation . It also modulates cell signaling pathways by inhibiting the activity of enzymes like lipoxygenase, which plays a role in the production of pro-inflammatory mediators . These effects suggest that the compound may have therapeutic potential in conditions characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of lipoxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, suggesting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in behavior and neurochemical levels . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as lipoxygenase, which plays a role in the metabolism of fatty acids and the production of pro-inflammatory mediators . By inhibiting lipoxygenase activity, the compound reduces the production of these mediators and modulates metabolic flux . Additionally, the compound’s antioxidant properties contribute to its effects on metabolic pathways by scavenging free radicals and preventing lipid peroxidation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been observed to accumulate in specific tissues, where it exerts its antioxidant and anti-inflammatory effects . The distribution of the compound within cells is also influenced by its binding to specific proteins, which may facilitate its transport to target sites . These interactions play a crucial role in determining the compound’s overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity within these compartments is crucial for its antioxidant and anti-inflammatory effects, as it interacts with biomolecules involved in oxidative stress response and inflammation .
Properties
IUPAC Name |
N-benzyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-6-5-9-18(12-16)22-25-23(30-26-22)19-10-11-21(29)27(14-19)15-20(28)24-13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZNVYFHFJZSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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